molecular formula C12H14O B13844316 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one

Cat. No.: B13844316
M. Wt: 174.24 g/mol
InChI Key: IXSMLRCHHZFVSF-UHFFFAOYSA-N
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Description

1-(Bicyclo[420]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method involves the use of benzocyclobutene as a starting material, which undergoes a series of reactions including Grignard reactions and catalytic processes . The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one involves its interaction with various molecular targets. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)-2-methylpropan-1-one

InChI

InChI=1S/C12H14O/c1-8(2)12(13)11-6-4-9-3-5-10(9)7-11/h4,6-8H,3,5H2,1-2H3

InChI Key

IXSMLRCHHZFVSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(CC2)C=C1

Origin of Product

United States

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